Vedroprevir is a small molecule compound that acts as a direct-acting antiviral agent specifically targeting the hepatitis C virus (HCV). It belongs to the class of non-structural protein 3 protease inhibitors, which play a crucial role in inhibiting viral replication by blocking the proteolytic activity necessary for processing viral polyproteins. Vedroprevir has been studied for its potential to treat chronic hepatitis C infections, particularly in patients with genotype 1 of the virus.
Vedroprevir was developed through collaborative research efforts in medicinal chemistry, focusing on optimizing compounds that inhibit the NS3 protease of HCV. The synthesis and evaluation of Vedroprevir were reported in various studies, including those examining structure-activity relationships and pharmacokinetic properties .
Vedroprevir is classified as an antiviral drug and specifically as a hepatitis C virus NS3 protease inhibitor. This classification is significant due to its mechanism of action, which directly interferes with the viral life cycle by preventing the cleavage of viral polyproteins, thereby inhibiting viral replication.
The synthesis of Vedroprevir involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from a pyrazinone core structure, which is modified through various chemical reactions to enhance its inhibitory potency against the NS3 protease.
The synthesis process emphasizes the use of palladium-catalyzed reactions, which are known for their efficiency and ability to form complex structures with high yields. The introduction of various substituents at specific positions on the pyrazinone scaffold is crucial for achieving optimal inhibitory activity against HCV.
Vedroprevir's molecular structure consists of a pyrazinone core with multiple functional groups that enhance its interaction with the NS3 protease. The specific arrangement of these groups is critical for its biological activity.
Vedroprevir undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The efficiency of these reactions is often assessed using high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and yield during synthesis.
Vedroprevir exerts its antiviral effects by specifically inhibiting the NS3 protease of HCV. The mechanism involves:
The binding affinity and inhibitory potency are often quantified using parameters such as half-maximal effective concentration (EC50), with studies indicating low nanomolar potency against HCV .
Relevant analytical techniques such as X-ray powder diffraction and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately .
Vedroprevir has significant applications in scientific research and clinical settings:
Vedroprevir (GS-9451) is a carboxylic acid-derived inhibitor targeting the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is indispensable for viral replication, cleaving the HCV polyprotein into mature nonstructural proteins (nonstructural protein 4A, nonstructural protein 4B, nonstructural protein 5A, nonstructural protein 5B) essential for forming the viral replication complex. Additionally, NS3/4A disrupts host innate immunity by cleaving mitochondrial antiviral-signaling protein and Toll/interleukin-1 receptor-domain-containing adapter-inducing interferon-β, thereby blocking interferon production pathways [1] [4]. Vedroprevir binds reversibly and non-covalently to the NS3/4A active site, preventing polyprotein processing and restoring host antiviral signaling [3] [5].
Vedroprevir exhibits nanomolar inhibitory potency against genotype 1 hepatitis C virus NS3/4A proteases, attributable to its optimized interactions within the substrate-binding groove. Structural analyses reveal that Vedroprevir’s quinoline moiety occupies the shallow solvent-exposed substrate-binding site, forming critical van der Waals contacts with conserved catalytic residues (His57, Asp81, Ser139) and backbone atoms of the protease [1] [10]. A chlorine atom at the C8 position of the quinoline ring enhances hydrophobic packing against Ala156 and Arg155 in the S2 pocket, while its carboxylic acid group hydrogen-bonds with catalytic residues. This precise molecular recognition confers high affinity for genotype 1 enzymes, with inhibition constants (Ki) of 3.5–8.2 nM for genotype 1b [6].
Table 1: Structural Interactions of Vedroprevir within NS3/4A Genotype 1 Protease
Vedroprevir Structural Motif | Binding Site Residues | Interaction Type |
---|---|---|
Quinoline core | His57, Asp81, Ser139 | Van der Waals contacts |
C8-chlorine substituent | Ala156, Arg155 | Hydrophobic packing (S2 pocket) |
Carboxylic acid group | Ser139, Gly137 | Hydrogen bonding |
Cyclopropyl sulfonamide | Asp168, Arg123 | Polar interactions (S4 pocket) |
Despite high potency against genotype 1, Vedroprevir demonstrates variable efficacy against non-genotype 1 hepatitis C virus proteases. Biochemical assays show 5–25-fold reduced inhibition for genotype 2a (half-maximal inhibitory concentration = 85–110 nM) and genotype 3 (half-maximal inhibitory concentration >500 nM) [1] [5]. This stems from natural polymorphisms within the NS3 substrate envelope—particularly at residues Arg155, Ala156, and Asp168—which alter the shape and electrostatics of the binding groove. For instance, the common Asp168Glu polymorphism in genotype 3a introduces steric hindrance and charge repulsion against Vedroprevir’s cyclopropyl sulfonamide group, diminishing binding affinity [5] [10]. Consequently, Vedroprevir monotherapy is ineffective against non-genotype 1 hepatitis C virus and requires combination with other direct-acting antivirals like Ledipasvir and Sofosbuvir for pan-genotypic coverage [3] [8].
Table 2: Vedroprevir Inhibition Constants Across Hepatitis C Virus Genotypes
HCV Genotype | IC50 (nM) | Relative Potency (vs. GT1b) | Key Polymorphisms |
---|---|---|---|
1b | 8.2 ± 1.1 | 1.0x | None (reference) |
1a | 35.4 ± 4.3 | ~4.3x lower | Arg155Lys (minor effect) |
2a | 110 ± 15 | ~13.4x lower | Asp168Val, Arg155Gln |
3a | >500 | >60x lower | Asp168Glu, Ala156Thr |
4a | 42.7 ± 6.2 | ~5.2x lower | Asp168Asn |
Vedroprevir functions as a potent inhibitor of the breast cancer resistance protein transporter (ATP-binding cassette subfamily G member 2), with half-maximal inhibitory concentration values <5 μM in membrane vesicle assays [10]. This inhibition arises from direct competition at the breast cancer resistance protein substrate-binding site, where Vedroprevir’s hydrophobic domains mimic endogenous substrates like estrone-3-sulfate. Consequently, Vedroprevir coadministration elevates plasma concentrations of breast cancer resistance protein substrates (e.g., rosuvastatin, methotrexate) by reducing their hepatobiliary clearance. This necessitates careful pharmacokinetic monitoring in polypharmacy regimens, particularly those including chemotherapeutic agents transported by breast cancer resistance protein [10].
Vedroprevir also interacts with key multidrug resistance proteins, albeit with varying potencies:
Table 3: Summary of Vedroprevir’s Off-Target Transporter Interactions
Transporter | Inhibition Potency (IC50) | Key Substrates Affected | Clinical Implication |
---|---|---|---|
Breast cancer resistance protein | <5 μM | Rosuvastatin, Methotrexate | ↑ Plasma levels of concomitant substrates |
Multidrug resistance-associated protein 1 | 10–15 μM | Calcein-AM, Bilirubin glucuronide | Potential hyperbilirubinemia; altered chemotherapeutic PK |
Multidrug resistance-associated protein 2 | 20–25 μM | Methotrexate, Glutathione conjugates | Impaired hepatobiliary excretion |
P-glycoprotein | >50 μM | Digoxin, Tacrolimus | Minimal interaction risk |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: